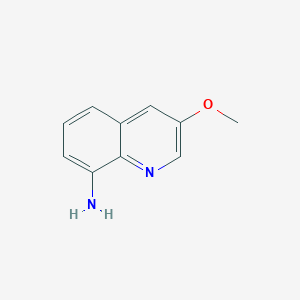

3-Methoxyquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGQOAXQZYTWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 3 Methoxyquinolin 8 Amine and Its Analogues

Established Synthetic Routes for Quinoline-8-amine Derivatives

The foundational synthesis of 3-Methoxyquinolin-8-amine typically involves a two-step process: the formation of a nitroquinoline precursor followed by its reduction to the corresponding amine.

Skraup Reaction-based Syntheses of Methoxy-8-nitroquinolines as Precursors

The Skraup reaction is a classic and versatile method for the synthesis of quinolines. organicreactions.orgwikipedia.orgacs.orgyoutube.com This reaction involves the heating of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. In the context of methoxy-8-nitroquinolines, a substituted aminonitroanisole is used as the starting aniline derivative.

While specific literature detailing the Skraup synthesis for 3-methoxy-8-nitroquinoline (B8650309) is not abundant, the general mechanism is well-understood. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline derivative. Subsequent cyclization and oxidation yield the quinoline (B57606) ring system. For the synthesis of the related compound, 6-methoxy-8-nitroquinoline (B1580621), 4-methoxy-2-nitroaniline (B140478) is reacted with glycerol. mdpi.com The choice of the starting aminonitroanisole is critical for determining the final position of the methoxy (B1213986) group on the quinoline ring.

A general representation of the Skraup reaction is as follows:

Reactants : Aniline derivative, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid).

Mechanism :

Dehydration of glycerol by sulfuric acid to form acrolein.

1,4-addition (Michael addition) of the aniline derivative to acrolein.

Acid-catalyzed cyclization of the intermediate.

Dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to the quinoline.

The reaction conditions, such as temperature and the choice of oxidizing agent, can significantly influence the yield and purity of the resulting methoxy-8-nitroquinoline.

Catalytic Reduction Strategies for Amine Formation (e.g., SnCl₂, Raney Nickel)

Once the methoxy-8-nitroquinoline precursor is synthesized, the nitro group is reduced to an amine to yield the final product. Several reducing agents are effective for this transformation, with stannous chloride (SnCl₂) and Raney Nickel being commonly employed.

The reduction of the related 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-amine has been successfully achieved using SnCl₂. mdpi.com This method is often preferred due to its selectivity and effectiveness under relatively mild conditions. The general procedure involves dissolving the nitroquinoline in a suitable solvent, such as hydrochloric acid or ethanol, and then adding SnCl₂. The reaction mixture is typically heated to facilitate the reduction.

Table 1: Comparison of Reducing Agents for Nitroquinoline Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| **Stannous Chloride (SnCl₂) ** | Acidic medium (e.g., HCl), often with heating | High selectivity, tolerates various functional groups | Requires stoichiometric amounts, workup can be tedious |

| Raney Nickel | Hydrogen gas (H₂), often under pressure, in a suitable solvent (e.g., ethanol) | Catalytic amount needed, high yields, clean reaction | Can be pyrophoric, may require specialized equipment for hydrogenation |

Raney Nickel is another powerful catalyst for the reduction of nitro groups. google.com This method involves catalytic hydrogenation, where the nitroquinoline is reacted with hydrogen gas in the presence of the Raney Nickel catalyst. This heterogeneous catalytic process is known for its high efficiency and often provides excellent yields of the corresponding amine.

Advanced Synthetic Approaches Utilizing this compound as a Building Block

This compound serves as a valuable intermediate for the synthesis of more complex molecules through various reactions involving its primary amine functionality.

Condensation Reactions for Conjugate Formation

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are a straightforward way to modify this compound. latech.eduwikipedia.org The primary amine group can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed.

These condensation reactions are fundamental in building larger molecular scaffolds. For instance, the reaction of an aminoquinoline with an aldehyde can be the initial step in the synthesis of more complex heterocyclic systems.

Alkylation Reactions

The nitrogen atom of the amino group in this compound is nucleophilic and can readily undergo alkylation with alkyl halides. masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction introduces an alkyl group onto the amine, forming a secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt with excess alkyl halide.

The reaction generally proceeds via an SN2 mechanism. However, a common challenge in the alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To control the degree of alkylation, reaction conditions such as the stoichiometry of the reactants and the reaction temperature must be carefully managed. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction.

Hydroamination Reactions for Amine Addition

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). wikipedia.orglibretexts.orglibretexts.org This atom-economical reaction is a powerful tool for the formation of C-N bonds. This compound can potentially be used as the amine source in intermolecular hydroamination reactions.

These reactions are typically catalyzed by a variety of metal complexes, including those of alkali metals, alkaline earth metals, lanthanides, and transition metals. The choice of catalyst is crucial and depends on the nature of both the amine and the unsaturated substrate. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is also a key aspect that can be controlled by the catalyst system. While the direct application of this compound in hydroamination reactions is an area of ongoing research, the general principles suggest its potential as a substrate in these advanced synthetic methods.

Formation of Urea (B33335) and Amide Linkages

The primary amino group at the 8-position of the this compound scaffold serves as a versatile nucleophile for the construction of various derivatives, most notably those containing urea and amide linkages. These functional groups are prevalent in medicinal chemistry and are introduced to modulate the compound's physicochemical properties and biological activity. The synthesis of these linkages typically involves standard, high-yielding reactions with isocyanates or activated carboxylic acid derivatives.

Urea Formation

The most direct method for synthesizing urea derivatives from this compound involves its reaction with an appropriate isocyanate. This reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The process is generally efficient and proceeds under mild conditions, often not requiring a catalyst. The resulting product is an N,N'-disubstituted urea, where one nitrogen atom is part of the quinoline system and the other is attached to the substituent from the isocyanate.

The general synthetic approach involves dissolving the amine in a suitable aprotic solvent, such as acetone (B3395972) or dichloromethane (B109758), and adding the corresponding isocyanate. asianpubs.org The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). asianpubs.org The product often precipitates from the reaction mixture and can be isolated by simple filtration. asianpubs.org This methodology is widely applicable for creating a diverse library of urea analogues by varying the R-group on the isocyanate (R-N=C=O).

Alternative methods for urea synthesis that avoid the direct handling of potentially hazardous isocyanates include the use of phosgene (B1210022) equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov In these procedures, the amine first reacts with the phosgene substitute to form an isocyanate intermediate in situ. This intermediate then reacts with a second amine to yield the final urea product. nih.gov

Amide Formation

Amide linkages are commonly formed by reacting this compound with a carboxylic acid or, more frequently, an activated form of the carboxylic acid, such as an acyl chloride or acid anhydride.

A prevalent method involves the conversion of a carboxylic acid to its corresponding acyl chloride, which is a more reactive electrophile. mdpi.com This is often achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with the amine. mdpi.com A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed. mdpi.commdpi.com

For example, in a procedure analogous to the synthesis of related quinoline amides, this compound can be dissolved in a dry solvent like dichloromethane (CH₂Cl₂) and cooled. mdpi.com A base, such as triethylamine, is added, followed by the dropwise addition of the acyl chloride. mdpi.com This method is highly effective for coupling various aliphatic and aromatic acyl chlorides to the quinoline core.

The table below details a representative example of an amide synthesis using a substituted 8-aminoquinoline (B160924).

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |

| 6-Methoxyquinolin-8-amine | Chloroacetyl chloride | Triethylamine | CH₂Cl₂ | 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide | mdpi.com |

This reaction highlights the straightforward nature of amide bond formation with the 8-aminoquinoline scaffold. The nucleophilic character of the 8-amino group facilitates a direct and efficient coupling with electrophilic acylating agents, providing a reliable pathway to a wide range of amide derivatives.

Chemical Derivatization and Functionalization Strategies of 3 Methoxyquinolin 8 Amine

Strategies for Modifying the Amine Moiety

The primary amino group at the C-8 position is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

Acylation Reactions (e.g., with Chloroacetyl Chloride)

The amine group of quinoline (B57606) derivatives readily undergoes acylation with acyl chlorides. A notable example involves the reaction of the related compound 6-methoxyquinolin-8-amine with chloroacetyl chloride. mdpi.com This reaction is typically performed in a dry aprotic solvent like dichloromethane (B109758) (CH2Cl2) at a reduced temperature (0 °C) to control the exothermic reaction. mdpi.com A base, such as triethylamine (B128534), is added to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com This acylation yields an N-substituted chloroacetamide, which serves as a versatile intermediate for further nucleophilic substitutions at the chlorinated carbon. mdpi.comresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 6-Methoxyquinolin-8-amine | mdpi.com |

| Reagent | Chloroacetyl chloride | mdpi.com |

| Solvent | Dry Dichloromethane (CH2Cl2) | mdpi.com |

| Base | Triethylamine | mdpi.com |

| Temperature | Initial at 0 °C, then room temperature | mdpi.com |

| Product | 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide | mdpi.com |

Formation of Amino Acid Conjugates

Conjugating amino acids to the 8-aminoquinoline (B160924) scaffold is a common strategy to create hybrid molecules. This is achieved by forming an amide bond between the 8-amino group of the quinoline and the carboxylic acid of an amino acid. To facilitate this, the amino group of the amino acid is typically protected with a group like butoxycarbonyl (Boc). acs.org The coupling reaction is often mediated by a dehydrating agent, such as 1,3-dicyclohexylcarbodiimide (DCC), in a solvent like dichloromethane. acs.org This method allows for the incorporation of both hydrophobic and hydrophilic amino acids, enabling significant structural and functional diversification of the parent amine. acs.org

Ugi-Azide Reactions for the Synthesis of Hybrid Compounds

The Ugi-azide reaction is a powerful multicomponent reaction used to generate complex molecules in a single step. For derivatives like 6-methoxyquinolin-8-amine, this reaction involves the amine, an aldehyde, an isocyanide (such as tert-butyl isocyanide), and trimethylsilyl azide. mdpi.comnih.gov The reaction proceeds by forming an imine from the quinolinamine and the aldehyde, which then reacts with the isocyanide and the azide. mdpi.com This process results in the formation of a tetrazole ring, creating quinoline-tetrazole hybrid compounds. mdpi.comnih.gov The choice of the aldehyde component allows for the introduction of various aliphatic and aromatic side chains adjacent to the newly formed tetrazole moiety. mdpi.com

| Component Type | Example | Reference |

|---|---|---|

| Amine | 6-Methoxyquinolin-8-amine | mdpi.comnih.gov |

| Aldehyde | Various aliphatic/aromatic aldehydes | mdpi.com |

| Isocyanide | tert-Butyl isocyanide | mdpi.comnih.gov |

| Azide Source | Trimethylsilyl azide | mdpi.comnih.gov |

Reactivity with Various Electrophiles for Analog Generation

The nitrogen atom of the 8-amino group in 3-methoxyquinolin-8-amine is nucleophilic, making it reactive toward a wide range of electrophiles. This reactivity is the basis for generating diverse analogs. Beyond the previously mentioned acyl chlorides, protected amino acids, and in situ generated imines, the amine can react with other electrophilic partners. The synthesis of amides through coupling with carboxylic acids or their derivatives is a fundamental transformation. mdpi.com These reactions underscore the utility of the 8-amino group as a handle for introducing chemical diversity, enabling the synthesis of libraries of compounds for various applications.

Directed Functionalization of the Quinoline Ring System

While the amine group provides a direct site for modification, it also plays a crucial role in directing reactions to specific positions on the quinoline ring itself.

C-H Functionalization using 8-Aminoquinoline as a Directing Group

The 8-aminoquinoline (8-AQ) moiety is a powerful and widely used bidentate directing group in transition metal-catalyzed C-H functionalization reactions. chemrxiv.orgresearchgate.netsemanticscholar.org The nitrogen atoms of the quinoline ring and the 8-amino group chelate to a metal center (e.g., Palladium, Nickel, Rhodium), forming a stable five-membered metallacycle. chemrxiv.orgacs.org This coordination brings the metal catalyst into close proximity to the C-H bonds at the C-7 or other positions of the quinoline ring, enabling their selective activation and functionalization. nih.govresearchgate.netrsc.org This strategy circumvents issues of inherent reactivity, allowing for precise modification of the aromatic core. mdpi.com A variety of transformations, including arylation, alkenylation, and alkylation, can be achieved at specific C-H bonds using this directing group strategy. researchgate.netacs.org

| Feature | Description | Reference |

|---|---|---|

| Coordination Mode | Bidentate chelation via quinoline N and amino N | chemrxiv.orgresearchgate.net |

| Common Catalysts | Palladium (Pd), Nickel (Ni), Rhodium (Rh), Ruthenium (Ru) | chemrxiv.orgnih.gov |

| Typical Reaction Site | Ortho C-H bonds relative to the directing group | researchgate.net |

| Possible Transformations | Arylation, Alkenylation, Alkylation, Sulfonylation, Selenylation | researchgate.netnih.gov |

Derivatization for Enhanced Analytical Detection and Separation

The primary amino group of this compound is a key functional group for derivatization to improve its detection and separation in analytical methods like high-performance liquid chromatography (HPLC). Derivatization can enhance the analyte's properties, such as its UV absorbance, fluorescence, or amenability to mass spectrometry detection, thereby increasing the sensitivity and selectivity of the analysis.

For primary amines like this compound, a variety of derivatizing reagents are commonly employed. These reagents react with the amine to form a more readily detectable derivative. The choice of reagent often depends on the desired detection method.

| Derivatizing Reagent | Detection Method | Key Advantages |

| Dansyl Chloride (DNS-Cl) | Fluorescence, UV | High reactivity, stable derivatives |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, good for automated systems |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence, UV | Forms stable derivatives, good for amino acid analysis |

| Dabsyl Chloride | UV-Vis | Forms colored derivatives, visible detection |

The derivatization of this compound with these reagents would introduce a chromophore or fluorophore, significantly enhancing its detectability. For instance, reaction with Dansyl Chloride would yield a highly fluorescent sulfonamide derivative, allowing for sensitive detection by fluorescence spectroscopy. This is particularly useful for quantifying trace amounts of the compound in complex matrices.

Furthermore, derivatization can improve the chromatographic separation of this compound from other components in a mixture. By altering the polarity and molecular size of the analyte, its retention behavior on a chromatographic column can be modified, leading to better resolution and more accurate quantification. While the general principles of amine derivatization are well-established, specific studies detailing the optimization of these methods for this compound are an area for further research.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxyquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-Methoxyquinolin-8-amine in solution. One-dimensional (¹H, ¹³C) and two-dimensional techniques are employed to assign every proton and carbon atom in the molecule, confirming the substitution pattern of the quinoline (B57606) ring.

¹H NMR, ¹³C NMR for Structural Assignment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the methoxy (B1213986) group protons, and the amine group protons. The aromatic region (typically δ 7.0-9.0 ppm) will display a set of coupled signals corresponding to the protons at positions 2, 4, 5, 6, and 7. The methoxy group will appear as a sharp singlet around δ 3.8-4.0 ppm, while the amine protons will present as a broader signal whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show ten distinct signals for the ten carbon atoms of the quinoline ring system and the methoxy group. Carbons bonded to heteroatoms (oxygen and nitrogen) are typically deshielded and appear at lower fields (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on the analysis of related quinoline structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.6 (d) | ~145 |

| 3 | - | ~155 (C-OCH₃) |

| 4 | ~7.5 (d) | ~110 |

| 4a | - | ~138 |

| 5 | ~7.2 (d) | ~118 |

| 6 | ~7.4 (t) | ~129 |

| 7 | ~6.9 (d) | ~108 |

| 8 | - | ~140 (C-NH₂) |

| 8a | - | ~135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, such as H-5 with H-6, and H-6 with H-7, confirming their connectivity within the benzene (B151609) portion of the quinoline ring. It would also show a correlation between H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of carbon signals for all protonated carbons (C-2, C-4, C-5, C-6, C-7, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key HMBC correlations would include the methoxy protons (O-CH ₃) to the C-3 carbon, and the amine protons (NH ₂) to carbons C-7 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. A key NOESY correlation would be expected between the H-2 proton and the methoxy group protons, confirming the substituent's position at C-3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₁₀H₁₀N₂O, the compound has a molecular weight of 174.20 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z 174.0793, confirming the elemental composition.

The fragmentation of methoxyquinolines is highly dependent on the position of the methoxy group. For 3-methoxyquinoline (B1296862) derivatives, a characteristic fragmentation pathway involves the loss of a 43 amu fragment (CH₃CO or C₃H₇) from the molecular ion. This M-43 peak is a distinguishing feature for the 3-methoxy isomer, as it is not typically observed in other isomers such as the 4-, 5-, 6-, and 7-methoxyquinolines. Other common fragmentations for amines include alpha-cleavage next to the nitrogen atom.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 174 | [M]⁺ | Molecular Ion |

| 159 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 145 | [M-CHO]⁺ | Loss of a formyl radical |

| 131 | [M-43]⁺ | Loss of C₂H₃O or C₃H₇, characteristic for the 3-methoxy isomer |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the amine (N-H), ether (C-O), and aromatic (C=C and C-H) functionalities.

N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a medium to strong band around 1580-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will result in several sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching is expected in the range of 1200-1275 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically found in the 1250-1335 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300-3500 | Primary Amine (NH₂) | Asymmetric & Symmetric Stretch |

| > 3000 | Aromatic C-H | Stretch |

| < 3000 | Aliphatic C-H (OCH₃) | Stretch |

| 1580-1650 | Primary Amine (NH₂) | Bend (Scissoring) |

| 1400-1600 | Aromatic C=C | Ring Stretch |

| 1250-1335 | Aromatic C-N | Stretch |

| 1200-1275 | Aryl Ether (C-O) | Asymmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The quinoline ring system is an extended chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions. The presence of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups acts as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted quinoline. The absorption maxima (λ_max) are sensitive to the solvent polarity. Typically, quinoline derivatives exhibit strong absorptions in the UV region between 200 and 400 nm.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

Single Crystal X-ray Diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline sample. This method provides definitive proof of the molecular structure, including precise bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would confirm the connectivity established by NMR and MS. Furthermore, it would reveal crucial information about the planarity of the quinoline ring system and the orientation of the methoxy and amine substituents. This technique also elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which governs the crystal packing.

Theoretical and Computational Investigations of 3 Methoxyquinolin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity. nih.govmdpi.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netredalyc.org By calculating the electron density, DFT can determine molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

While specific DFT studies on 3-Methoxyquinolin-8-amine are not widely available, research on analogous quinoline (B57606) structures provides valuable insights. For instance, in studies of quinolinone derivatives, the HOMO is often located on the electron-rich portions of the molecule, while the LUMO is delocalized across the aromatic system. mdpi.com The distribution of these frontier orbitals governs the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are another product of DFT calculations, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com For quinoline derivatives, nucleophilic regions are typically found near nitrogen and oxygen atoms, while electrophilic areas are often associated with the aromatic rings. mdpi.com

Table 1: Key Reactivity Descriptors from DFT

| Descriptor | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Assesses molecular stability and electronic excitation energy. |

| MEP Map | Visualizes electrostatic potential to identify sites for intermolecular interactions. | Predicts hydrogen bonding and other non-covalent interactions. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. It is particularly effective for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

For related quinoline compounds, TD-DFT calculations have been used to predict the wavelengths of maximum absorption (λmax). These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and understand the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of aromatic heterocyclic systems.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein.

Prediction of Binding Interactions with Specific Molecular Targets (e.g., SERCA)

Molecular docking simulations are instrumental in drug discovery for predicting the binding affinity and orientation of a ligand within a protein's active site. While no specific molecular docking studies of this compound with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) protein have been reported in the available literature, docking studies on other quinoline derivatives against various biological targets illustrate the utility of this approach.

For example, docking studies of quinoline hybrids have been performed to investigate their binding to proteins like DNA topoisomerase II. nih.govmdpi.com These simulations provide detailed information on the binding mode, including:

Binding Energy: A score that estimates the affinity of the ligand for the protein.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Interacting Residues: Pinpointing the amino acids in the protein's active site that are crucial for binding.

Such studies are vital for understanding the structure-activity relationships (SAR) of a compound series and for guiding the design of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by molecular descriptors. mdpi.com

A 2D-QSAR study was conducted on a series of 8-methoxy quinoline derivatives to determine their efficacy as inhibitors of the H37RV strain of Mycobacterium tuberculosis. iosrjournals.org The resulting model demonstrated a statistically significant correlation between the physicochemical properties of the compounds and their antimycobacterial activity. The model highlighted the importance of specific descriptors in influencing the biological response.

Table 2: Descriptors in a QSAR Model for 8-Methoxy Quinoline Derivatives

| Descriptor | Descriptor Class | Correlation with Activity | Interpretation |

|---|---|---|---|

| SlogP_VSA4 | Hydrophobicity/Surface Area | Positive | Increased activity is associated with specific van der Waals surface area contributions related to atomic logP values. |

| SssNHcount | Electrostatic | Negative | A higher count of secondary aliphatic amines is detrimental to activity. |

| vsa_hyd | Hydrophobicity/Surface Area | Negative | Increased hydrophobic surface area is correlated with lower activity. |

| Chi4v | Topological | Positive | The valence connectivity index (order 4) suggests that specific branching patterns in the molecule enhance activity. |

This QSAR model provides a quantitative framework for predicting the antimycobacterial activity of new 8-methoxy quinoline compounds and for guiding the synthesis of more potent analogues. iosrjournals.org

Prediction of Physicochemical and Mechanistic Properties for Compound Design Optimization

The success of a drug candidate is highly dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational models are frequently used to predict these properties from a molecule's structure, allowing for the early-stage optimization of drug-like characteristics. researchgate.net

Key properties that can be predicted include:

Aqueous Solubility (logS): Crucial for absorption and formulation. Models often use parameters like calculated logP, molecular weight, and the number of rotatable bonds to predict solubility. researchgate.net

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes.

Molecular Weight (MW): A fundamental property that influences many aspects of a compound's ADME profile.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is correlated with its permeability and transport characteristics.

By calculating these properties for new virtual compounds, chemists can prioritize the synthesis of molecules with a higher probability of possessing favorable drug-like properties, thereby optimizing the design process. mdpi.com

Mechanistic Investigations of 3 Methoxyquinolin 8 Amine and Its Derivatives

Mechanistic Pathways in Organic Reactions (e.g., Michael-type Addition, Schiff Base Reaction)

The reactivity of 3-Methoxyquinolin-8-amine is significantly influenced by the primary amine group at the 8-position, which serves as a potent nucleophile. This characteristic allows it to participate in several fundamental organic reactions, including Michael-type additions and Schiff base formations.

Michael-type Addition: In a Michael-type addition, the amine group of this compound acts as a nucleophile, attacking an electron-deficient β-carbon of an α,β-unsaturated carbonyl compound. This reaction proceeds via a conjugate addition mechanism. The lone pair of electrons on the nitrogen atom initiates the attack on the β-carbon, leading to the formation of a new carbon-nitrogen bond. This process generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. While this reaction is a classic method for forming C-N bonds, specific studies detailing the kinetics and synthetic applications exclusively for this compound are not extensively documented. However, the inherent nucleophilicity of the primary amine makes it a suitable candidate for such transformations under appropriate reaction conditions. nih.govmdpi.comscispace.com

Schiff Base Reaction: The formation of a Schiff base (or imine) involves the nucleophilic addition of the primary amine of this compound to the carbonyl carbon of an aldehyde or a ketone. The reaction is typically catalyzed by an acid and proceeds through a carbinolamine intermediate. This intermediate then undergoes dehydration, eliminating a molecule of water to form the final imine product, characterized by a carbon-nitrogen double bond. This reversible reaction is fundamental in the synthesis of various ligands and pharmacologically active compounds. For instance, a related compound, 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol, was synthesized through a 1:1 molar condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol, demonstrating the viability of this pathway within the quinoline (B57606) framework. researchgate.net The infrared spectrum of the resulting Schiff base confirms the formation of the azomethine group (C=N). researchgate.net

Elucidation of Directing Group Effects in C-H Activation Mechanisms

The 8-aminoquinoline (B160924) moiety is a powerful and widely utilized directing group in transition metal-catalyzed C-H activation and functionalization reactions. nih.govresearchgate.net Its efficacy stems from its ability to act as a bidentate, monoanionic ligand, coordinating to a metal center through both the quinoline nitrogen and the amino nitrogen.

The mechanism involves the initial formation of an amide bond between the substrate of interest and the 8-aminoquinoline group. This amide then coordinates to a transition metal catalyst (commonly palladium, rhodium, or nickel). researchgate.netchemrxiv.org This coordination forms a stable five-membered cyclometalated intermediate. nih.gov The formation of this chelate ring brings the metal center into close spatial proximity to a specific C-H bond (typically at the ortho-position of an attached aryl group), significantly lowering the activation energy for C-H bond cleavage.

This directed C-H activation, often referred to as chelation-assisted C-H activation, ensures high regioselectivity. Once the C-H bond is cleaved, the resulting organometallic intermediate can undergo various transformations, such as coupling with alkynes, alkenes, or aryl halides, to form new carbon-carbon or carbon-heteroatom bonds. The 8-aminoquinoline group is often considered an "ideal" directing group because it is robust, easy to install, and can often be removed after the desired functionalization has been achieved. researchgate.netchim.it

Enzyme Inhibition Mechanisms (e.g., β-Hematin Inhibition)

Derivatives of 8-aminoquinoline, including those based on the this compound scaffold, are known for their antimalarial properties, which are often linked to the inhibition of the enzyme β-hematin polymerase. In the malaria parasite, Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, is a critical survival mechanism. The parasite polymerizes heme into an insoluble, non-toxic crystalline form called hemozoin, which is structurally identical to β-hematin.

Investigations of Cellular and Biochemical Pathways (e.g., Gene Induction, Autophagy pathways in non-human biological systems)

Recent studies on derivatives of quinolin-8-amine have begun to elucidate their impact on specific cellular and biochemical pathways, particularly in the context of cancer cell biology. One such derivative, the quinolin-8-yl-nicotinamide QN523, was investigated for its effects on pancreatic cancer cells. nih.gov

The study revealed that treatment with this compound led to the significant induction of genes associated with the endoplasmic reticulum (ER) stress response and autophagy. nih.gov Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, a pathway critical for cellular homeostasis and response to stress. nih.govdocumentsdelivered.com The induction of specific genes suggests that these quinoline derivatives can trigger distinct signaling cascades within the cell.

Key findings from the investigation of the derivative QN523 are summarized in the table below.

| Gene Induced | Implicated Pathway | Finding |

| HSPA5 | ER Stress Response | Significantly increased expression |

| DDIT3 | ER Stress Response | Significantly increased expression |

| TRIB3 | ER Stress Response | Significantly increased expression |

| ATF3 | Stress Response | Significantly increased expression |

| WIPI1 | Autophagy | Significantly increased expression |

| HERPUD1 | ER Stress Response | Significantly increased expression |

| GABARAPL1 | Autophagy | Significantly increased expression |

| MAP1LC3B | Autophagy | Significantly increased expression |

These findings indicate that the mechanism of action for this class of compounds involves the activation of the ER stress response pathway and the subsequent induction of autophagy. nih.gov This suggests a potential therapeutic strategy by targeting these specific cellular processes in diseases like pancreatic cancer. nih.govnih.gov

Advanced Applications of 3 Methoxyquinolin 8 Amine in Materials Science and Chemical Probes

Development of Organic Semiconductors and Optoelectronic Materials based on Electronic Properties

Quinoline (B57606) and its derivatives are recognized for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), due to their high electroluminescence efficiency and robust, planar structure that facilitates π-π stacking. mdpi.commdpi.com The electronic properties of the quinoline core, which is inherently electron-accepting, can be systematically tuned by introducing functional groups, thereby altering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov

The 3-Methoxyquinolin-8-amine molecule features two key electron-donating groups: the amino group at the 8-position and the methoxy (B1213986) group at the 3-position. These substituents are expected to raise the HOMO energy level of the quinoline system, thereby reducing the bandgap and shifting its absorption and emission spectra. This tunable electronic structure is critical for designing materials for organic semiconductors. By modifying the quinoline core with such groups, it is possible to create materials with specific charge transport characteristics (p-type, n-type, or ambipolar) suitable for various layers within an optoelectronic device. acs.org While direct studies on this compound are limited, research on analogous functionalized quinolines demonstrates their utility in creating materials with tailored electronic and photophysical properties for devices like OLEDs and organic photovoltaics (OPVs). mdpi.com

Table 1: Electronic Properties of Representative Quinoline Derivatives for Optoelectronics This table illustrates how functionalization affects the electronic properties of the quinoline core, providing context for the potential of this compound.

| Compound/Material Class | Key Functional Groups | Application/Property | Reference |

|---|---|---|---|

| Zinc 8-hydroxyquinoline (B1678124) (ZnQ₂) | 8-hydroxy, metal complex | Electron transport material in OLEDs | mdpi.com |

| Diquinoline Derivatives | Extended π-conjugation | Ambipolar character for OLEDs | acs.org |

| Imino Quinoline Schiff Bases | Imine linkage, various aryl groups | Optical storage, non-linearity | mdpi.com |

Integration into Fluorescent Probes and Chemical Sensors

The 8-aminoquinoline (B160924) scaffold is a well-established and highly effective fluorophore used in the design of fluorescent chemosensors. nih.gov The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group form a bidentate chelation site ideal for binding with metal ions, particularly zinc (Zn²⁺). rsc.org Upon chelation, the fluorescence of the 8-aminoquinoline moiety is often significantly enhanced. This "turn-on" response is typically attributed to mechanisms such as the inhibition of photoinduced electron transfer (PET) and increased molecular rigidity, which reduces non-radiative decay pathways. nih.govrsc.org

Derivatives of 8-aminoquinoline have been extensively developed as fluorescent probes for detecting and imaging metal ions in biological and environmental samples. nih.govresearchgate.net this compound inherently possesses this critical 8-aminoquinoline recognition unit. The presence of the methoxy group at the 3-position can further modulate the probe's photophysical properties. As an electron-donating group, it can influence the internal charge transfer (ICT) characteristics of the molecule, potentially leading to shifts in the excitation and emission wavelengths, improved quantum yield, and enhanced sensitivity or selectivity. nih.gov While specific probes based on this compound have not been detailed, its structure is fundamentally suited for this application, offering a platform for developing new sensors with tailored fluorescence properties.

Table 2: Examples of 8-Aminoquinoline-Based Fluorescent Sensors This table showcases the application of the 8-aminoquinoline core in fluorescent sensing, highlighting the platform upon which this compound could be utilized.

| Sensor Derivative | Target Analyte | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Dansyl-8-aminoquinoline (DAQ) | pH | Protonation/deprotonation | Dual-responsive pH ranges | nih.gov |

| Benzimidazole-8-aminoquinoline | Zn²⁺ | Chelation-inhibited tautomerization | Fluorescence enhancement | rsc.org |

Utilization in Advanced Polymeric Systems and Nanomaterials (e.g., Amine-Functionalized Nanoparticles for Imaging)

The development of functional nanomaterials for biomedical applications, such as targeted imaging and therapy, often relies on the ability to modify the surface of nanoparticles with specific organic molecules. The primary amine group (-NH₂) of this compound serves as a versatile chemical handle for its covalent integration into larger systems. wikipedia.org This functional group can readily react with a variety of chemical moieties, making it an ideal candidate for surface-functionalizing nanoparticles.

Amine-functionalized nanoparticles are a cornerstone of nanomedicine, allowing for the attachment of targeting ligands, drugs, and imaging agents. mdpi.comrsc.org this compound can be grafted onto the surface of nanoparticles (e.g., silica-coated iron oxide or gold nanoparticles) through established bioconjugation techniques. This process would tether the quinoline moiety to the nanoparticle surface. The intrinsic fluorescence of the quinoline core could then impart optical properties to the entire nanomaterial construct, transforming it into a fluorescent nanoprobe for imaging applications. The presence of the quinoline derivative on the surface could provide a dual function: serving as a fluorescent reporter and potentially as a chelating agent to sense the local ionic environment. This approach allows for the creation of multifunctional nanoprobes where the nanoparticle provides a scaffold and potential secondary imaging modality (e.g., MRI contrast from an iron oxide core), while the this compound layer provides the fluorescence signal.

Table 3: Common Methods for Amine-Functionalization of Nanomaterials This table outlines standard chemical strategies through which a molecule like this compound could be attached to nanoparticle surfaces.

| Nanoparticle Core | Functionalization Method | Reactive Group on Surface |

|---|---|---|

| Silica (B1680970) (SiO₂) | Silanization with aminosilanes (e.g., APTES) | Primary amine (-NH₂) |

| Iron Oxide (Fe₃O₄) | Coating with silica followed by silanization | Primary amine (-NH₂) |

| Gold (Au) | Thiol-gold self-assembly using amine-terminated thiols | Primary amine (-NH₂) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methoxyquinolin-8-amine, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves Buchwald-Hartwig amination or nucleophilic substitution reactions. For example, coupling 8-bromo-3-methoxyquinoline with ammonia under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) at 80–100°C in dioxane yields the target compound. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Characterization by / NMR and HRMS is critical to confirm structure and purity .

Q. How can structural and conformational properties of this compound be characterized experimentally?

- Methodological Answer : X-ray crystallography provides definitive 3D structural data, while NMR (in DMSO-d₆) reveals proton environments, including methoxy group signals (δ ~3.8 ppm) and amine protons (δ ~5.5–6.0 ppm). NOESY experiments can identify spatial proximity between the methoxy group and adjacent protons. FTIR confirms functional groups (N-H stretch ~3350 cm⁻¹, C-O-C ~1250 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : The amine group undergoes acylation (e.g., with acetyl chloride in pyridine) or sulfonation. The methoxy group is resistant to nucleophilic substitution but can be demethylated with BBr₃ in CH₂Cl₂ at −78°C. Electrophilic aromatic substitution (e.g., nitration) occurs at the 5- or 7-position due to methoxy’s directing effects. Reaction progress is monitored by TLC and LC-MS .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamerism) or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) to identify equilibria. Compare experimental NMR shifts with DFT calculations (B3LYP/6-31G*) to validate static structures. Solvent polarity studies (e.g., DMSO vs. CDCl₃) can clarify environmental effects .

Q. What strategies are effective for studying this compound’s coordination chemistry with transition metals?

- Methodological Answer : Design complexes by reacting the compound with metal salts (e.g., NiCl₂·6H₂O or Cu(OAc)₂) in ethanol/water under reflux. Monitor stoichiometry via Job’s method. Characterize using UV-Vis (d-d transitions), EPR (for Cu²⁺), and single-crystal XRD. Stability constants are determined potentiometrically. Ligand field parameters (e.g., Dq) can be derived from spectroscopic data .

Q. How can computational tools predict the pharmacokinetic or photophysical properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) for logP and solubility predictions. TD-DFT (CAM-B3LYP/def2-TZVP) calculates electronic spectra. Molecular docking (AutoDock Vina) evaluates binding to biological targets (e.g., kinases). Database tools like PISTACHIO and REAXYS predict metabolic pathways or synthetic feasibility .

Q. What experimental approaches elucidate the mechanism of DNA adduct formation involving this compound?

- Methodological Answer : Incubate the compound with plasmid DNA (pBR322) and metabolic activators (e.g., S9 liver homogenate). Analyze adducts via -postlabeling or LC-MS/MS. Compare with known carcinogens (e.g., 4-aminobiphenyl) to identify reactive intermediates (e.g., nitrenium ions). Cytotoxicity assays (MTT) and comet assays assess genotoxicity .

Q. How do solvent effects influence the photophysical behavior of this compound-based fluorophores?

- Methodological Answer : Measure fluorescence quantum yields (quinine sulfate as standard) and lifetimes (time-correlated single-photon counting) in solvents of varying polarity (e.g., cyclohexane, DMF). Solvatochromic shifts correlate with Kamlet-Taft parameters. TD-DFT simulations model excited-state dipole moments. Applications include metal ion sensing (e.g., Al³⁺) via chelation-enhanced fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.